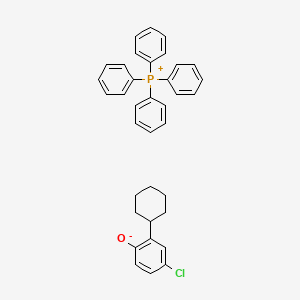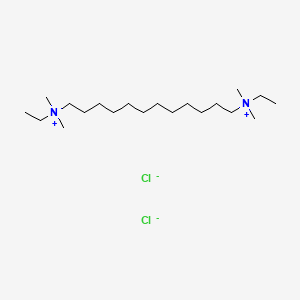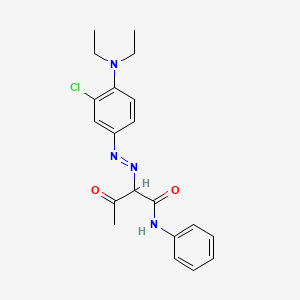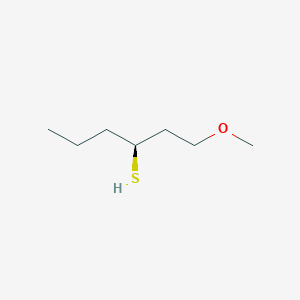
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is an organophosphorus compound that features a phosphoric acid esterified with 1-naphthalenyl and bis(1-methylethyl) groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester typically involves the esterification of phosphoric acid with 1-naphthalenol and isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid itself. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorous acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphorous acid derivatives.
Substitution: Various substituted phosphoric acid esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The ester groups facilitate its binding to target molecules, thereby influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(1-methylethyl) ester
- Phosphoric acid, 1-naphthalenyl ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is unique due to the presence of both 1-naphthalenyl and bis(1-methylethyl) groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
33650-15-6 |
|---|---|
Fórmula molecular |
C16H21O4P |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
naphthalen-1-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C16H21O4P/c1-12(2)18-21(17,19-13(3)4)20-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3 |
Clave InChI |
QLOJQINTSLXCSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(OC1=CC=CC2=CC=CC=C21)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)






